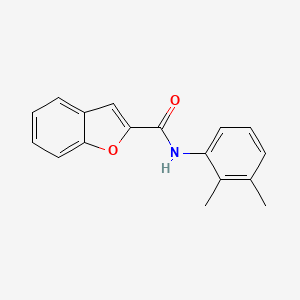

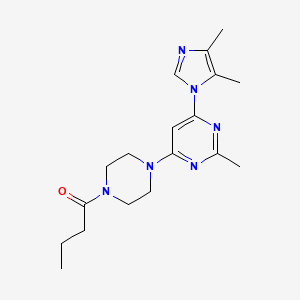

![molecular formula C17H20F3N5O3S B5511105 N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5511105.png)

N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest is a complex organic molecule featuring a benzenesulfonamide group. It has been a subject of various studies due to its structural complexity and potential applications in different fields of chemistry and biochemistry.

Synthesis Analysis

- The synthesis of similar benzenesulfonamide compounds often involves condensation reactions. For example, a related compound was synthesized using condensation of pyridine-4-carboxaldehyde and sulfadiazine, characterized by FTIR, 1HNMR, and UV-Visible spectroscopy (Elangovan et al., 2021).

- Another synthesis approach involves the use of bromobenzaldehyde and sulfadiazine, with characterization by FTIR and Electronic spectra (Sowrirajan et al., 2022).

Molecular Structure Analysis

- The molecular structure of similar compounds has been analyzed using X-ray crystallography and computational methods. For instance, the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide have been reported, showing different torsion angles and hydrogen bonding patterns (Jacobs et al., 2013).

Chemical Reactions and Properties

- Benzenesulfonamides like the compound often exhibit varied chemical reactivity. For instance, they have been used as inhibitors of carbonic anhydrase isozymes, indicating a potential for interaction with biological enzymes (Sūdžius et al., 2010).

Physical Properties Analysis

- The physical properties of such compounds can be deduced from their synthesis and structural characterization. For example, the antimicrobial activity and single crystal X-ray structure of a related compound were reported, indicating its physical stability and potential bioactive properties (Attia et al., 2014).

Chemical Properties Analysis

- The chemical properties of benzenesulfonamide derivatives are often explored through computational studies and molecular docking, as seen in studies of similar compounds. These studies reveal insights into their potential interactions with biological targets and chemical reactivity (Elangovan et al., 2021).

Aplicaciones Científicas De Investigación

Antioxidant and Enzyme Inhibition Properties

Research has indicated that sulfonamides incorporating triazine structural motifs, similar to the compound , show significant antioxidant properties and inhibitory effects on enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. The study demonstrated that compounds with morpholine substitutions exhibited moderate radical scavenging and metal chelating activity, with particular efficacy in enzyme inhibition, suggesting potential therapeutic applications in neurodegenerative and skin diseases (Nabih Lolak et al., 2020).

Antimicrobial Activity

Novel sulfonamide derivatives have shown promising results in antimicrobial activity studies. Compounds bearing benzenesulfonamide moieties, when screened against Mycobacterium tuberculosis, revealed significant activity. Particularly, derivatives incorporating morpholine groups demonstrated potent antimicrobial effects, highlighting the compound's potential utility in addressing infectious diseases (M. Ghorab et al., 2017).

Anticancer Research

A series of benzenesulfonamide derivatives incorporating triazine and thiourea moieties have been synthesized and evaluated for their anticancer activities. These compounds, particularly those with morpholine groups, have been tested against various cancer cell lines, showing significant inhibition of tumor growth. This suggests a potential role of the compound in developing novel anticancer therapies (Ş. Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibition

Research into sulfonamides incorporating 1,3,5-triazine motifs has revealed their strong inhibitory action on carbonic anhydrase, an enzyme involved in various physiological and pathological processes. These compounds, including those with morpholine, have shown potent inhibition of carbonic anhydrase IX, a target of interest in cancer therapy due to its expression in tumor cells. This highlights the compound's relevance in designing inhibitors for cancer treatment strategies (Nabih Lolak et al., 2019).

Propiedades

IUPAC Name |

N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N5O3S/c18-17(19,20)13-2-1-3-14(10-13)29(26,27)24-5-4-21-15-11-16(23-12-22-15)25-6-8-28-9-7-25/h1-3,10-12,24H,4-9H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRPAWOQDFDCKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

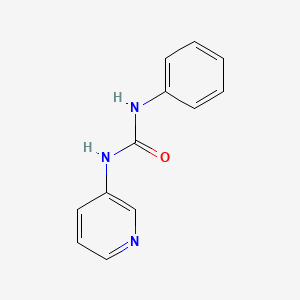

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5511051.png)

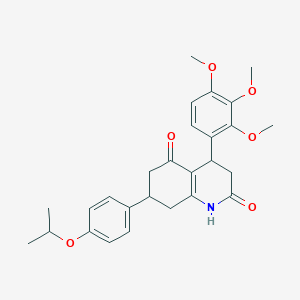

![N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-4-phenylthiophene-3-carboxamide](/img/structure/B5511072.png)

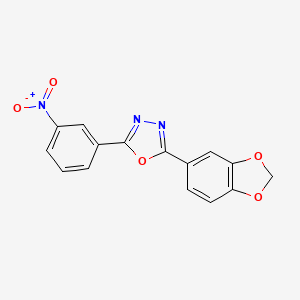

![(1S*,5R*)-3-[(3-chlorophenyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5511083.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5511087.png)

![3-(3-hydroxy-3-methylbutyl)-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]benzamide](/img/structure/B5511115.png)

![N-1-adamantyl-3-oxo-2,11-diazatricyclo[7.3.1.0~2,7~]trideca-4,6-diene-11-carboxamide](/img/structure/B5511121.png)

![2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5511126.png)

![(4-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}benzyl)dimethylamine](/img/structure/B5511134.png)

![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)